REACTION_CXSMILES
|
[Na].C(O)(=O)C.[CH:6]([NH2:8])=[NH:7].[CH3:9][O:10][C:11]1[CH:24]=[CH:23][C:14]([O:15][C:16](=[CH:19]N(C)C)[CH:17]=O)=[CH:13][CH:12]=1.[O-]CC.[Na+]>C(O)C>[CH3:9][O:10][C:11]1[CH:24]=[CH:23][C:14]([O:15][C:16]2[CH:17]=[N:7][CH:6]=[N:8][CH:19]=2)=[CH:13][CH:12]=1 |f:1.2,4.5,^1:0|
|
Name
|
|
Quantity
|
18.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(=N)N
|
Name
|
2-(p-methoxyphenoxy)-3-(dimethylamino)acrolein
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(OC(C=O)=CN(C)C)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Type
|
CUSTOM
|
Details
|
with stirring, for 40 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
the solvent was removed, by distillation under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was treated with water (200 ml) and chloroform (200 ml)
|
Type
|
CUSTOM
|
Details
|
the chloroform layer was separated
|
Type
|
CUSTOM
|
Details
|
the chloroform removed by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography over silica gel
|
Reaction Time |
40 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(OC=2C=NC=NC2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 64.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |